1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- is a chemical compound with the molecular formula C14H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- typically involves the reduction of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Further reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in more saturated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-1,2-naphthalenediol: This compound has a similar structure but differs in the aromatic ring system, leading to different chemical and biological properties.
1,2,3,4-Tetrahydro-1,2-phenanthrenediol: Another structurally related compound with distinct properties due to the phenanthrene core. The uniqueness of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- lies in its specific structural arrangement and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
60967-91-1 |
---|---|
Molecular Formula |
C28H22O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(1R,2R)-1-benzoyloxy-1,2,3,4-tetrahydroanthracen-2-yl] benzoate |
InChI |
InChI=1S/C28H22O4/c29-27(19-9-3-1-4-10-19)31-25-16-15-23-17-21-13-7-8-14-22(21)18-24(23)26(25)32-28(30)20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2/t25-,26-/m1/s1 |
InChI Key |
LFLNOUPTOOHTMK-CLJLJLNGSA-N |
Isomeric SMILES |
C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.